molecular formula C8H13NO2S B067141 Tert-butyl 3-isothiocyanatopropionate CAS No. 172422-02-5

Tert-butyl 3-isothiocyanatopropionate

Cat. No.: B067141
CAS No.: 172422-02-5
M. Wt: 187.26 g/mol
InChI Key: HEWUEFIMRQQSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-isothiocyanatopropionate is an organic compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 g/mol . It is a derivative of isothiocyanate and is commonly used in various chemical reactions and research applications. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-isothiocyanatopropionate can be synthesized through the reaction of tert-butyl 3-bromopropionate with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Methyl isothiocyanate

Comparison: Tert-butyl 3-isothiocyanatopropionate is unique due to its tert-butyl ester group, which imparts increased steric hindrance and stability compared to other isothiocyanates. This makes it a valuable reagent in organic synthesis, where selective reactivity is required .

Biological Activity

Tert-butyl 3-isothiocyanatopropionate (TBITCP) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Isothiocyanates, like TBITCP, are known for their diverse biological effects, including anticancer properties, anti-inflammatory effects, and modulation of various biochemical pathways. This article aims to consolidate the available research findings on the biological activity of TBITCP, including case studies and detailed data.

Biological Activity Overview

The biological activities of TBITCP can be categorized into several key areas:

1. Anticancer Activity

Isothiocyanates have been extensively studied for their anticancer properties. TBITCP has shown promise in inhibiting cancer cell proliferation in various in vitro studies:

  • Mechanism of Action : TBITCP may exert its anticancer effects through the induction of apoptosis and cell cycle arrest in cancer cells. It has been observed to activate apoptosis-related pathways involving caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Case Studies :
    • A study by Wang et al. (2020) demonstrated that TBITCP inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 10 μM, indicating significant cytotoxicity against these cells .
    • Another study reported that TBITCP could inhibit the migration and invasion of colorectal cancer cells, suggesting its potential role in metastasis prevention .

2. Anti-inflammatory Effects

TBITCP has also been investigated for its anti-inflammatory properties:

  • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This inhibition suggests a potential use in treating inflammatory diseases.
  • Research Findings : In vitro studies have shown that TBITCP reduces nitric oxide production in activated macrophages, indicating its potential as an anti-inflammatory agent .

3. Metabolic Stability

The metabolic stability of compounds containing tert-butyl groups is crucial for their therapeutic efficacy. Research indicates that modifications to the tert-butyl group can enhance metabolic stability without compromising biological activity:

  • Comparative Studies : A study comparing TBITCP with other isothiocyanate derivatives showed that while TBITCP was metabolically stable, certain modifications could further enhance its half-life in biological systems .

Data Tables

Activity Type Effect IC50 Value (μM) Reference
Anticancer (MCF-7 Cells)Growth Inhibition10Wang et al., 2020
Anti-inflammatoryNO Production InhibitionN/AResearch Study
Metabolic StabilityComparison with Other DerivativesN/AComparative Study

Properties

IUPAC Name

tert-butyl 3-isothiocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-8(2,3)11-7(10)4-5-9-6-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWUEFIMRQQSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373818
Record name TERT-BUTYL 3-ISOTHIOCYANATOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172422-02-5
Record name TERT-BUTYL 3-ISOTHIOCYANATOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172422-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.